molecular formula C14H11ClN2O3 B4884961 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide

2-chloro-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No. B4884961
M. Wt: 290.70 g/mol
InChI Key: MPZAPMUMFHJTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-methyl-5-nitrophenyl)benzamide, also known as CMNB, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes. In

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide involves the binding of the compound to the active site of the enzyme or protein being studied. Once bound, this compound undergoes a chemical reaction that results in the release of a fluorescent signal. This signal can be detected and measured using various techniques such as fluorescence spectroscopy, allowing researchers to monitor the activity of the enzyme or protein in real-time.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to be cytotoxic to certain cancer cells, making it a potential candidate for the development of anti-cancer drugs. Additionally, this compound has been found to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, suggesting that it may have potential therapeutic applications for the treatment of hypercholesterolemia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide in lab experiments is its high sensitivity and specificity for detecting and measuring the activity of enzymes and proteins. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide in scientific research. One potential direction is the development of new fluorescent probes based on the chemical structure of this compound. These probes could be designed to target specific enzymes or proteins, allowing researchers to study their activity with greater specificity. Additionally, this compound could be used in combination with other fluorescent probes to study complex cellular processes such as protein-protein interactions and signaling pathways. Finally, the potential therapeutic applications of this compound for the treatment of hypercholesterolemia and cancer should be further explored in preclinical and clinical studies.

Synthesis Methods

The synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide involves the reaction of 2-methyl-5-nitroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been well-established and is widely used in laboratories for the production of this compound.

Scientific Research Applications

2-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been extensively used in scientific research as a fluorescent probe for detecting and measuring the activity of various enzymes and proteins. It has been found to be particularly useful for studying the activity of proteases, which are enzymes that break down proteins. This compound can be used to monitor the activity of proteases in real-time, making it a valuable tool for studying the role of proteases in various cellular processes.

properties

IUPAC Name

2-chloro-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-9-6-7-10(17(19)20)8-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZAPMUMFHJTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.